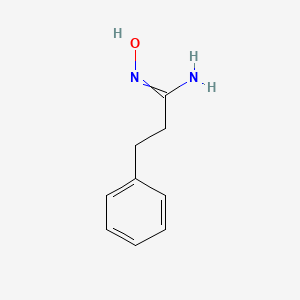
N-Hydroxy-3-phenylpropanimidamide
Cat. No. B8643707
M. Wt: 164.20 g/mol
InChI Key: SNEQBGRXVNQPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08062429B2
Procedure details


Phenylpropionitrile (1 g, 7.6 mmol) was reacted with hydroxylamine (50% in water, 0.94 cm3, 15.2 mmol, 2 eq) in EtOH (7.6 cm3) in the same manner as in the preparation of N′-hydroxybenzimidamide (EtOAc used in extraction) to give the product N′-hydroxy-3-phenylpropanimidamide (0.88 g, 70.5%) as a white solid, mp 42-43° C.




Yield
70.5%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]([CH3:10])C#N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NO.[OH:13][N:14]=[C:15]([NH2:22])C1C=CC=CC=1>CCO>[OH:13][N:14]=[C:15]([NH2:22])[CH2:10][CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C#N)C
|
|
Name
|
|
|
Quantity
|
0.94 mL
|
|
Type
|
reactant
|
|
Smiles
|
NO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ON=C(C1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
7.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ON=C(CCC1=CC=CC=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.88 g | |
| YIELD: PERCENTYIELD | 70.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
